molecular formula C9H15NO4 B12885836 2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate

Katalognummer: B12885836
Molekulargewicht: 201.22 g/mol
InChI-Schlüssel: UOVXRJZDAPCGCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate is a synthetic organic compound with a unique structure that includes a tetrahydrofuran ring, an aminoethyl group, and an ethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate typically involves the reaction of 4-ethyl-5-oxotetrahydrofuran-2-carboxylic acid with 2-aminoethanol. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the esterification process. The reaction mixture is heated to a specific temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted tetrahydrofuran derivatives.

Wissenschaftliche Forschungsanwendungen

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Wirkmechanismus

The mechanism of action of 2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, thereby modulating biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Ethyl-5-oxotetrahydrofuran-2-carboxylic acid: Shares the tetrahydrofuran ring and oxo group but lacks the aminoethyl substituent.

    2-Aminoethyl 5-oxotetrahydrofuran-2-carboxylate: Similar structure but without the ethyl group.

Uniqueness

2-Aminoethyl 4-ethyl-5-oxotetrahydrofuran-2-carboxylate is unique due to the presence of both the aminoethyl and ethyl groups, which confer distinct chemical and biological properties

Eigenschaften

Molekularformel

C9H15NO4

Molekulargewicht

201.22 g/mol

IUPAC-Name

2-aminoethyl 4-ethyl-5-oxooxolane-2-carboxylate

InChI

InChI=1S/C9H15NO4/c1-2-6-5-7(14-8(6)11)9(12)13-4-3-10/h6-7H,2-5,10H2,1H3

InChI-Schlüssel

UOVXRJZDAPCGCO-UHFFFAOYSA-N

Kanonische SMILES

CCC1CC(OC1=O)C(=O)OCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.